

DL-Isoleucine-d10 CAS number

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Compound of Interest

Compound Name: **DL-Isoleucine-d10**

Cat. No.: **B10823265**

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An In-depth Technical Guide to **DL-Isoleucine-d10**

Audience: Researchers, scientists, and drug development professionals.

Abstract

DL-Isoleucine-d10 is a deuterated, stable isotope-labeled form of DL-Isoleucine, a racemic mixture of the D and L isomers of the essential branched-chain amino acid. Its primary application in research and development is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. By substituting ten hydrogen atoms with deuterium, **DL-Isoleucine-d10** has a higher molecular weight than its unlabeled counterpart, allowing for clear differentiation in a mass spectrometer. Its chemical and physical properties are nearly identical to the natural analyte, making it an ideal tool for correcting variations during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification. This guide provides a comprehensive overview of its properties, applications, and a detailed protocol for its use.

Physicochemical and Quantitative Data

The fundamental properties of **DL-Isoleucine-d10** are critical for its application in analytical methodologies. These characteristics ensure its behavior closely mimics that of endogenous isoleucine during sample extraction, chromatography, and ionization.

Property	Value
CAS Number	29909-02-2
Synonyms	2-Amino-3-methylpentanoic Acid-d10
Molecular Formula	C ₆ H ₁₃ D ₁₀ NO ₂
Formula Weight	141.2 g/mol
Purity	≥99% deuterated forms (d ₁ -d ₁₀)
Appearance	Solid
Solubility	Slightly soluble in water (sonication may be required)

Core Applications in Research and Drug Development

The primary utility of **DL-Isoleucine-d10** stems from its isotopic labeling, making it an invaluable tool in quantitative proteomics, metabolomics, and pharmacokinetic studies.

- Internal Standard in Mass Spectrometry: The "gold standard" application for **DL-Isoleucine-d10** is as an internal standard for the quantification of isoleucine. When a known quantity of the deuterated standard is added to a biological sample at the beginning of the workflow, it experiences the same processing variations as the endogenous analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, variations from sample extraction, injection volume, and instrument response can be effectively normalized, leading to highly accurate and reproducible results.^[1]
- Metabolic Tracer Studies: Stable isotope-labeled amino acids like **DL-Isoleucine-d10** can be used as tracers to investigate metabolic pathways.^[2] By introducing the labeled compound into a biological system, researchers can track its incorporation into proteins and its conversion into various metabolites, providing insights into amino acid metabolism in health and disease.^[2] For instance, it can be used to study metabolic disorders like Maple Syrup Urine Disease (MSUD), which is characterized by the accumulation of branched-chain amino acids.

- Pharmacokinetic Analysis: In drug development, deuteration is a strategy used to alter the metabolic profiles of pharmaceutical compounds.[2] While not a drug itself, **DL-Isoleucine-d10** can be used in foundational studies to understand the kinetic isotope effect and how deuteration might impact the absorption, distribution, metabolism, and excretion (ADME) of amino acid-based drugs or peptides.

Experimental Protocol: Quantification of Isoleucine in Plasma using LC-MS/MS

This section provides a detailed methodology for the use of **DL-Isoleucine-d10** as an internal standard for the accurate quantification of isoleucine in a biological matrix such as plasma. This protocol is a general guideline and may require optimization for specific instruments and analytes.[1]

Materials and Reagents

- **DL-Isoleucine-d10** (Internal Standard)
- L-Isoleucine (Analyte for calibration curve)
- Acetonitrile (ACN), LC-MS grade
- Formic Acid (FA), LC-MS grade
- Ultrapure Water
- Biological Plasma (e.g., human, rat)
- Microcentrifuge tubes
- Calibrated pipettes

Preparation of Standard and Internal Standard Solutions

- **DL-Isoleucine-d10** Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of **DL-Isoleucine-d10**.

- Dissolve it in 10 mL of 0.1% formic acid in water.
- Vortex thoroughly to ensure complete dissolution.
- Store this stock solution at -20°C.[\[1\]](#)
- **DL-Isoleucine-d10** Working Solution (10 µg/mL):
 - Perform a 1:100 dilution of the stock solution.
 - Add 100 µL of the 1 mg/mL stock solution to 9.9 mL of 0.1% formic acid in water.
 - This working solution will be used to spike all samples, standards, and quality controls.[\[1\]](#)
- L-Isoleucine Calibration Standards:
 - Prepare a 1 mg/mL stock solution of L-Isoleucine in 0.1% formic acid in water.
 - Perform serial dilutions to create a series of calibration standards at concentrations ranging from the expected physiological levels (e.g., 1 µg/mL to 200 µg/mL).

Sample Preparation (Protein Precipitation)

- Pipette 100 µL of the plasma sample, calibration standard, or quality control into a clean microcentrifuge tube.[\[1\]](#)
- Internal Standard Spiking: Add 10 µL of the **DL-Isoleucine-d10** working solution (10 µg/mL) to each tube.[\[1\]](#)
- Vortex briefly to mix.
- Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the proteins.[\[1\]](#)
- Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[\[1\]](#)

- Carefully transfer the supernatant to a new tube or an LC vial for analysis.

LC-MS/MS Analysis

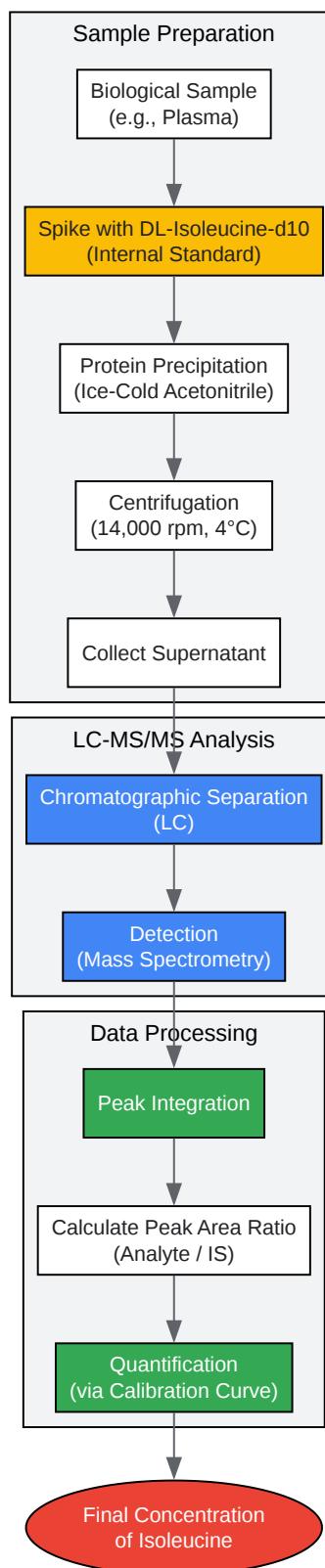
- Chromatographic Separation: It is crucial to achieve chromatographic separation of isoleucine from its isobaric isomer, leucine, as they have the same nominal mass.[\[1\]](#) A suitable C18 or HILIC column should be used with an optimized gradient.
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Mass Spectrometry: The analysis should be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - MRM Transitions: Specific precursor-to-product ion transitions must be determined for both L-Isoleucine and **DL-Isoleucine-d10**. For example:
 - L-Isoleucine: m/z 132.1 → 86.1
 - **DL-Isoleucine-d10**: m/z 142.2 → 92.1 (Note: exact m/z values must be optimized on the specific instrument).

Data Processing and Quantification

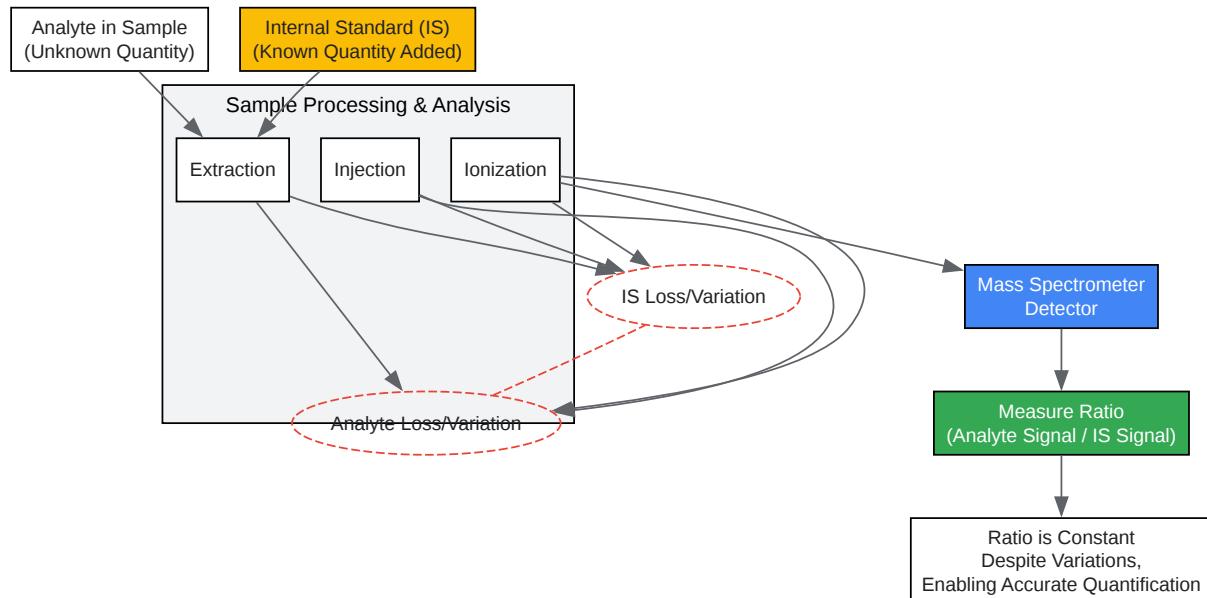
- Integrate the peak areas for both the analyte (L-Isoleucine) and the internal standard (**DL-Isoleucine-d10**) for each sample.
- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Use the linear regression equation from the calibration curve to determine the concentration of L-Isoleucine in the unknown samples based on their measured peak area ratios.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for quantitative analysis and the logical relationship of using an internal standard.

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Caption: Workflow for quantifying isoleucine using a deuterated internal standard.



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Caption: Logical diagram illustrating the principle of internal standardization.

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